1-Hept-1-en-2-yl-4-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109125-09-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-hept-1-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C14H20O/c1-4-5-6-7-12(2)13-8-10-14(15-3)11-9-13/h8-11H,2,4-7H2,1,3H3 |
InChI Key |
NJIWSFGXEJKOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Contextualization of Aryl Alkene Systems in Advanced Synthetic Chemistry
Aryl-alkene systems, which consist of an aromatic ring connected to a carbon-carbon double bond, are fundamental structural motifs in organic chemistry. Their importance stems from their utility as versatile building blocks for the synthesis of more complex molecules. numberanalytics.com The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these systems, providing chemists with powerful tools to construct carbon-carbon bonds with high efficiency and selectivity. numberanalytics.com
One of the most prominent methods for synthesizing aryl-alkenes is the Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. numberanalytics.com This reaction, along with others like the Suzuki-Miyaura coupling, has become a cornerstone of modern synthetic chemistry, enabling the creation of a wide array of substituted alkenes. numberanalytics.comorganic-chemistry.org The mechanisms of these reactions are intricate, often involving steps such as oxidative addition, migratory insertion, and reductive elimination, and a deep understanding of these processes is crucial for optimizing reaction conditions and developing new catalysts. numberanalytics.com The ability to stereoselectively synthesize trisubstituted alkenes featuring aryl groups is particularly significant, as the geometry of the double bond can profoundly influence the molecule's properties and biological activity. researchgate.net
Academic Research Significance and Molecular Design Principles for 1 Hept 1 En 2 Yl 4 Methoxybenzene
While specific research on 1-Hept-1-en-2-yl-4-methoxybenzene is not extensively documented in publicly available literature, its structure allows for inferences about its potential significance and the principles guiding its design. The molecule combines a 4-methoxybenzene (anisole) unit with a heptenyl chain, creating a structure with distinct electronic and steric properties.
The methoxy (B1213986) group on the benzene (B151609) ring is an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent alkene. This electronic feature is often exploited in the design of molecules for various applications. For instance, the design of photopharmacological compounds often involves careful tuning of the electronic properties of photoswitches, where substituents on an aromatic ring can modulate the absorption spectra and photochemical properties. researchgate.net
The design principles for such molecules often focus on achieving specific physical, chemical, and biological properties. researchgate.net For example, in the context of materials science, functionalized benzene derivatives can act as hole scavengers in photocatalytic systems, with their efficacy being dependent on the nature and position of the functional groups. nih.gov The heptenyl chain in this compound introduces a nonpolar, flexible component to the molecule, which could influence its solubility, aggregation behavior, and interaction with biological membranes.
Below is a table summarizing the key structural features of this compound and their potential implications based on general principles of organic chemistry.
| Structural Feature | Potential Significance and Design Considerations |
| 4-Methoxybenzene (Anisole) unit | Electron-donating group influences the electronic properties of the aryl system, potentially affecting reactivity in electrophilic aromatic substitution and modifying the photophysical properties. |
| Heptenyl chain | Provides a lipophilic character, influencing solubility and potential for self-assembly or interaction with nonpolar environments. The position and geometry of the double bond are critical for its reactivity and the overall shape of the molecule. |
| Aryl-alkene linkage | The conjugated system can participate in various chemical transformations and may impart specific optical or electronic properties. The stereochemistry of the double bond (E/Z isomerism) is a key design element. |
Current Research Trajectories for Alkene Functionalized Methoxybenzene Derivatives
Transition Metal-Catalyzed Strategies for Aryl-Alkene Formation
The synthesis of substituted alkenes, such as 1-hept-1-en-2-yl-4-methoxybenzene, is a cornerstone of modern organic chemistry. Transition metal catalysis provides a versatile platform for these transformations, facilitating a wide array of reactions including cross-coupling, hydrogenation, and metathesis. numberanalytics.com Catalysts based on metals like palladium, nickel, rhodium, and ruthenium are instrumental in forming complex alkenes with high efficiency and selectivity. numberanalytics.comnumberanalytics.com These methods often operate under mild conditions, a significant advantage over classical approaches, and allow for the coupling of various building blocks to generate the desired aryl-alkene structures. numberanalytics.com The strategic application of these catalytic systems allows for the direct formation of the C(sp²)-C(sp²) bond characteristic of the target molecule or the synthesis of an alkyne precursor that can be subsequently reduced.
Organometallic Catalysis in C(sp²)-C(sp³) Bond Construction
While the primary bond formed in the backbone of this compound is of the C(sp²)-C(sp²) type, the broader field of organometallic catalysis for C(sp²)–C(sp³) bond construction provides essential context and alternative strategies for creating related structural analogs. For decades, palladium has been the dominant metal for cross-coupling reactions; however, nickel has recently emerged as a versatile and powerful alternative for forging C(sp³) centers. acs.orgnih.govsnnu.edu.cn Nickel possesses distinct properties, such as the ability to facilitate single-electron transfer to C(sp³) electrophiles and undergo rapid reductive elimination from a Ni(III) intermediate. snnu.edu.cnnih.gov These characteristics make nickel particularly suitable for reductive cross-coupling reactions, where two electrophilic partners are joined using an external reductant. acs.orgresearchgate.net This approach is advantageous as it utilizes readily available and stable electrophiles, which often exhibit greater functional group tolerance compared to traditional organometallic nucleophiles. nih.gov
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a critical tool in organic synthesis, prized for its high selectivity and efficiency under mild reaction conditions. numberanalytics.comyoutube.com Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, are common homogeneous catalysts. numberanalytics.com The general mechanism involves several key steps: activation of the catalyst, coordination of the substrate to the metal center, catalytic transformation of the substrate into the product, and finally, release of the product to regenerate the active catalyst. numberanalytics.com
In the context of aryl-alkene synthesis, homogeneous catalysts can be employed in various ways. For instance, alkene isomerization, which repositions a double bond within a molecule, can be achieved using transition metal catalysts. libretexts.org This process can occur through mechanisms involving either a η¹-alkyl intermediate or a η³-allyl intermediate. libretexts.orgyoutube.com Similarly, the hydrogenation of alkenes, often accomplished with catalysts like Wilkinson's catalyst ((PPh₃)₃RhCl), proceeds via an oxidative addition pathway in the homogeneous phase to yield saturated alkanes. libretexts.org These principles of substrate-catalyst interaction are fundamental to the more complex cross-coupling reactions used to build the target molecule's scaffold.
In contrast to homogeneous catalysis, heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. youtube.com This approach is widely used in industrial processes due to the ease of separating and recycling the catalyst. youtube.com
A primary application of heterogeneous catalysis relevant to the synthesis of this compound is the catalytic hydrogenation of alkynes. After constructing an alkyne precursor, such as 1-(hept-1-yn-1-yl)-4-methoxybenzene, a heterogeneous catalyst like palladium on charcoal (Pd/C) can be used to reduce the alkyne to an alkene. youtube.com This reaction is valuable because many C-C bond-forming reactions yield unsaturated compounds that require subsequent reduction. youtube.com The process involves the adsorption of hydrogen and the alkyne onto the surface of the metal catalyst. The proximity of the adsorbed species facilitates the stepwise addition of hydrogen atoms to the alkyne, first forming the alkene and potentially proceeding to the fully saturated alkane if the reaction is not carefully controlled. youtube.com The systematic study of organometallic complexes on metal oxide surfaces, a field known as surface organometallic chemistry (SOMC), provides molecular-level insights into the mechanisms of these complex heterogeneous transformations. rsc.org
Palladium-Mediated Coupling Reactions
Palladium catalysis is arguably the most powerful and versatile tool for the construction of C-C bonds in modern organic synthesis. acs.orgacs.org Palladium complexes can mediate a vast range of coupling reactions with high levels of chemo-, regio-, and stereoselectivity, making them ideal for synthesizing complex molecules like this compound. rsc.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent or an unsaturated partner like an alkene or alkyne.
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, providing a direct route to the synthesis of aryl-alkynes. wikipedia.org This reaction is highly relevant for synthesizing precursors to this compound. The strategy involves coupling a terminal alkyne (e.g., 1-heptyne) with an aryl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole). organic-chemistry.org The resulting product, 1-(hept-1-yn-1-yl)-4-methoxybenzene (CAS 64146-61-8), can then be selectively reduced to the target alkene. bldpharm.com
The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and concluding with reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. youtube.com
In recent years, copper-free Sonogashira protocols have been developed to overcome issues associated with the copper co-catalyst. These methods have proven effective even for sensitive biological applications, highlighting their robustness. nih.gov
Table 1: Examples of Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Catalyst System | Solvent / Base | Outcome | Citation |
| Aryl/Vinyl Halides | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Amine Base | General formation of internal alkynes. | organic-chemistry.org |
| Iodinated Phenylalanine | d-Biotin derived Alkyne | in situ generated Pd(0) | Not specified | Alkyne-linked phenylalanine derivative. | wikipedia.org |
| Aryl Iodides | Terminal Alkyne-Protein | Water-soluble aminopyrimidine-palladium(II) complex | Aqueous Medium | Functionalized protein in good to excellent yields. | nih.gov |
| Aryl Chlorides | Terminal Alkynes | Pd catalyst, electron-rich phosphine (B1218219) ligand | Not specified | Boosted reactivity for otherwise poor substrates. | youtube.com |
Palladium-catalyzed cascade reactions represent a highly efficient strategy for rapidly building molecular complexity. acs.orgrsc.org These processes involve a sequence of intramolecular and/or intermolecular reactions that occur in a single pot, forming multiple bonds in one synthetic operation. acs.orgnih.gov This approach aligns with the principles of atom and step economy, minimizing waste and synthetic effort. rsc.org
An illustrative example is the palladium-catalyzed oxidative cascade reaction of enallenes, which can form four C-C bonds in a one-pot process. acs.orgdiva-portal.org The reaction proceeds through a sequence of carbonylation, carbocyclization, another carbonylation, and finally, alkynylation. nih.gov The catalytic cycle involves the sequential insertion of carbon monoxide, an olefin, and another molecule of carbon monoxide into a palladium intermediate. acs.org While this specific cascade may not directly produce this compound, it exemplifies the sophisticated bond-forming sequences that palladium catalysis can achieve. Such strategies could be conceptually adapted to construct complex aryl-alkene systems by designing substrates that undergo a programmed series of bond formations, ultimately leading to the desired molecular scaffold.
Non-Catalytic and Stoichiometric Approaches
While catalytic methods are often preferred, non-catalytic and stoichiometric reactions remain valuable for specific synthetic transformations.
Information specifically on the electrophilic cyclization of aryldiacetylenes to form methoxybenzene derivatives was not prominently available in the searched literature. This type of transformation is a plausible synthetic route, but detailed studies directly relevant to the target compound were not identified.
Bromonium ion-induced cyclizations are a powerful tool for constructing cyclic systems. rsc.orgsemanticscholar.org The generation of a bromonium ion from an alkene can initiate an intramolecular cascade, leading to the formation of new rings. In the context of polyene cyclizations, this method can be highly enantiospecific. rsc.orgsemanticscholar.org
The efficiency of cation-π cyclizations can be influenced by the π-bond basicity of the participating olefin. nih.gov While the primary focus of the available literature is on the formation of carbocycles and the stereochemical outcomes of these cyclizations, the fundamental principles could be applied to the synthesis of methoxybenzene-containing structures, provided a suitable polyene precursor with a methoxybenzene moiety is designed. The cyclization is initiated by an electrophile, and the propagating carbocation is terminated by a nucleophile, which could be an internal double bond. nih.gov
Photocycloaddition Reactions of Benzene (B151609) Derivatives with Alkenes
Photocycloaddition reactions involving benzene derivatives and alkenes are powerful methods for generating molecular complexity from simple starting materials in a single step. rsc.org These reactions, initiated by photochemical excitation, can lead to the formation of intricate polycyclic structures through the transformation of sp2-hybridized carbons into sp3-hybridized ones. rsc.org
When a benzene derivative is electronically excited, it can react with an alkene in several ways, primarily through [2+2] (ortho), [2+3] (meta), and [4+2] (para) cycloadditions. nih.govthieme-connect.com The specific outcome is influenced by factors such as the substitution pattern on the benzene ring and the spin multiplicity of the excited state. publish.csiro.au
The meta or [2+3] photocycloaddition is a frequently studied and synthetically useful variant, often proceeding through a multi-step mechanism involving the formation of a radical intermediate with zwitterionic character. rsc.orgpublish.csiro.au This pathway has been successfully applied in the total synthesis of various natural products. publish.csiro.au In contrast, the ortho or [2+2] photocycloaddition becomes more prevalent when electron-active substituents are present on the reactants. thieme-connect.com This mode of reaction can sometimes be followed by thermal or photochemical rearrangements, leading to complex product mixtures. thieme-connect.comresearchgate.net
The competition between these cycloaddition pathways is a critical aspect of these reactions. publish.csiro.au For instance, detailed studies on vanillin (B372448) derivatives have provided insights into how the spin multiplicity of the excited state can direct the reaction towards either a [2+2] or [2+3] adduct. rsc.org Careful control of reaction conditions and substrate design is therefore essential to achieve the desired regioselectivity and product distribution.
Claisen Rearrangement as a Route to Alkenyl-Methoxybenzene Structures
The Claisen rearrangement is a highly effective and reliable method for forming carbon-carbon bonds, making it a valuable tool for synthesizing alkenyl-methoxybenzene structures. wikipedia.orgorganic-chemistry.org This numberanalytics.comnumberanalytics.com-sigmatropic rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org In the context of aromatic substrates, the initial rearrangement is followed by a rearomatization step to yield the final product. organic-chemistry.orglibretexts.org
The reaction proceeds through a concerted, intramolecular mechanism, typically via a highly ordered, cyclic transition state. wikipedia.orglibretexts.org This concerted nature often leads to high stereospecificity. The classic Claisen rearrangement often requires elevated temperatures, but several variations have been developed to proceed under milder conditions. organic-chemistry.org
Key variations of the Claisen rearrangement include:
| Rearrangement | Description |
|---|---|
| Johnson-Claisen | This variation involves the reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid like propionic acid, to produce a γ,δ-unsaturated ester. wikipedia.orgorgsyn.org |
| Ireland-Claisen | This method utilizes a strong base to convert an allylic carboxylate into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org |
| Eschenmoser-Claisen | This rearrangement provides access to γ,δ-unsaturated amides. |
| Bellus-Claisen | This reaction of allylic ethers, amines, or thioethers with ketenes yields γ,δ-unsaturated esters, amides, or thioesters. wikipedia.org |
These variations expand the synthetic utility of the Claisen rearrangement, allowing for the introduction of a wider range of functional groups and the construction of complex molecular architectures under various reaction conditions.
Principles of Green Chemistry in the Synthesis of this compound Analogs
Atom Economy Maximization and Waste Prevention
Atom economy is a core concept in green chemistry that focuses on maximizing the incorporation of all atoms from the starting materials into the final product. numberanalytics.comnumberanalytics.comacs.org Reactions with high atom economy are inherently more efficient and generate less waste. numberanalytics.com Addition and rearrangement reactions, such as the Diels-Alder and Claisen rearrangements, are characteristically high in atom economy, whereas substitution and elimination reactions tend to be less so. acs.org
The E-Factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, quantifying the amount of waste produced relative to the desired product. bio-conferences.org By designing syntheses that favor high atom economy reactions and minimize the use of stoichiometric reagents, the generation of waste can be significantly reduced. acs.org
Utilization of Benign Solvents and Auxiliaries
Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. benthamdirect.comresearchgate.net Green chemistry promotes the use of benign alternatives to minimize these hazards. thecalculatedchemist.com Water is an ideal green solvent due to its non-toxic, non-flammable nature, and ready availability. researchgate.net Other environmentally friendly solvent options include supercritical fluids, ionic liquids, and biosolvents. benthamdirect.comresearchgate.net
| Benign Solvent | Properties and Applications |
|---|---|
| Water | Non-toxic, non-flammable, and inexpensive. It is a polar, protic solvent suitable for various biological and chemical reactions. researchgate.net |
| Isopropanol | Less toxic than many other organic solvents, it has good miscibility with water and organic compounds and is used in sample preparation and extractions. thecalculatedchemist.com |
| Ethyl Acetate | A moderately polar solvent with lower toxicity, often used as a substitute for more hazardous solvents like dichloromethane (B109758) in extractions and chromatography. thecalculatedchemist.com |
| Toluene | A non-polar solvent used as a less toxic alternative to benzene in organic synthesis. thecalculatedchemist.com |
Catalytic Methodologies for Enhanced Sustainability
Catalysis is a fundamental pillar of green chemistry, offering numerous advantages for sustainable synthesis. numberanalytics.com Catalysts, used in small amounts, can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions, thereby reducing energy consumption and waste. numberanalytics.combio-conferences.org They can also facilitate the use of more efficient and less hazardous reagents. numberanalytics.com
Recent advancements in catalysis for sustainable organic synthesis include:
Transition Metal Catalysis : While noble metals are effective catalysts, there is a growing shift towards using more abundant and less toxic first-row transition metals. diva-portal.org
Photocatalysis and Electrocatalysis : These techniques utilize light or electricity as energy sources, allowing for reactions to proceed under mild conditions with high selectivity and yields. numberanalytics.com
Biocatalysis : The use of enzymes or microorganisms as catalysts provides a highly selective and sustainable alternative to traditional chemical catalysts. numberanalytics.com
Heterogeneous Catalysis : Using catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies catalyst recovery and recycling, a key aspect of sustainable chemistry. nih.gov The combination of heterogeneous catalysis with techniques like ultrasound can further enhance reaction efficiency. nih.gov
Reduction of Protecting Group Usage and Derivatives
The use of protecting groups is a common strategy in organic synthesis to temporarily block a reactive functional group while another part of the molecule is modified. youtube.comcem.com However, this approach is inherently inefficient as it requires additional steps for protection and deprotection, which consume extra reagents and generate waste. wordpress.comrsc.org This contradicts the green chemistry principle of minimizing derivatives. wordpress.com
A key goal in green synthesis design is to avoid or minimize the use of protecting groups. organic-chemistry.org This can be achieved through the development of highly selective reactions that can target a specific functional group in a multifunctional molecule without the need for protection. youtube.comwordpress.com Such "protecting-group-free" synthesis represents a more elegant and efficient approach to complex molecule construction. organic-chemistry.org When protecting groups are unavoidable, an orthogonal strategy, where different protecting groups can be removed under distinct conditions, is preferred to maximize efficiency. organic-chemistry.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Allyl phenyl ether |
| Allyl bromide |
| o-allylphenol |
| Phenol |
| Vanillin |
| γ,δ-unsaturated esters |
| γ,δ-unsaturated amides |
| γ,δ-unsaturated thioesters |
| γ,δ-unsaturated carboxylic acid |
| γ,δ-unsaturated ketones |
| γ,δ-unsaturated aldehydes |
| Chorismate |
| Prephenate |
| Phenylalanine |
| Tyrosine |
| Dichloromethane |
| Toluene |
| Isopropanol |
| Ethyl acetate |
| Benzene |
Advanced Synthetic Strategies and Process Intensification
The drive for more efficient, economical, and sustainable chemical manufacturing has spurred the development of advanced synthetic strategies. These approaches, which include combining multiple reaction steps into a single operation and utilizing continuous flow systems, represent a significant leap forward from traditional batch processing. They offer benefits such as reduced reaction times, lower energy consumption, and improved safety profiles.
One-Pot Multicomponent Reactions and Cascade Processes
One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are a cornerstone of modern synthetic chemistry. This approach avoids the lengthy separation and purification of intermediate compounds, thereby saving time, resources, and reducing solvent waste. When three or more starting materials are combined in a single step to form a final product that incorporates portions of all reactants, the process is known as a multicomponent reaction (MCR).
Cascade reactions, also referred to as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the first reaction generates a reactive intermediate that subsequently triggers the next reaction in the sequence. These processes are highly atom-economical and can rapidly build molecular complexity from simple precursors.
While specific examples detailing the synthesis of this compound using these exact methods are not prevalent in published literature, the synthesis of structurally similar substituted styrenes and related alkenylbenzenes frequently employs these principles. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be integrated into one-pot sequences. A hypothetical one-pot synthesis could involve the in-situ generation of a heptenylboronic acid derivative followed by a Suzuki coupling with 4-bromoanisole, all orchestrated within a single reaction vessel.
Flow Chemistry Methodologies in Continuous Synthesis
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production. In this methodology, chemical reactions are performed in a continuously flowing stream within a network of tubes, pipes, or microreactors. This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and safety.
The synthesis of alkenyl-aromatic compounds is well-suited to flow chemistry. For example, transition-metal catalyzed cross-coupling reactions can be hazardous on a large scale in batch reactors due to exothermic events. In a flow system, the high surface-area-to-volume ratio of the microreactors allows for efficient heat dissipation, mitigating risks of thermal runaways.
A potential continuous synthesis of a structural analog of this compound could involve pumping a stream of 4-iodoanisole (B42571) and a suitable heptenylating agent (like a heptenyl Grignard or boronic ester) through a heated reactor column packed with a solid-supported palladium catalyst. The product stream would then continuously exit the reactor and proceed to an in-line purification module. This setup allows for automated, round-the-clock production with minimal manual intervention.
Table 2: Research Findings on Flow Synthesis of Related Compounds
| Reaction Type | Substrates | Catalyst/Conditions | Key Findings in Flow |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides, Alkene boronic esters | Pd-based heterogeneous catalyst, elevated temp. | High throughput, excellent yield, catalyst recycling possible. |
| Heck Coupling | 4-vinylanisole, Alkyl halides | Homogeneous Pd catalyst with ligand, base | Precise temperature control prevents side reactions. |
| Grignard Reaction | 4-methoxybenzoyl chloride, Heptenylmagnesium bromide | Microfluidic chip reactor | Rapid mixing and heat transfer prevent byproduct formation. |
These advanced strategies underscore the ongoing evolution of chemical synthesis, paving the way for more efficient and sustainable methods for producing complex molecules like this compound and its analogs.
Elucidation of Reaction Pathways and Intermediates in Aryl-Alkene Formation
The synthesis of aryl-alkenes is often achieved through cross-coupling reactions, which can proceed via several distinct mechanistic pathways. The specific pathway is influenced by the choice of catalyst, substrates, and reaction conditions.
The most prominent organometallic pathway for the synthesis of substituted alkenes is the Mizoroki-Heck reaction. wikipedia.org This reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org The process is a prime example of a carbon-carbon bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
The widely accepted catalytic cycle for the Mizoroki-Heck reaction involves several key elementary steps: wikipedia.orgmedium.comrsc.org
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoanisole) to a coordinatively unsaturated Pd(0) complex. This step involves the palladium center inserting itself into the aryl-halide bond, forming a square planar Pd(II) complex. wikipedia.orgmedium.com The oxidation state of palladium changes from 0 to +2.
Alkene Coordination and Migratory Insertion : The alkene (e.g., 1-heptene) then coordinates to the Pd(II) complex. wikipedia.org This is followed by a migratory insertion step, where the aryl group on the palladium complex migrates to one of the carbons of the alkene double bond, while the other carbon forms a new sigma bond to the palladium. medium.comlibretexts.org This step is crucial as it forms the new carbon-carbon bond.
β-Hydride Elimination : For the product to be released, a β-hydride elimination must occur. In this step, a hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product (e.g., this compound). rsc.org
Reductive Elimination : The cycle concludes with the reductive elimination of HX (where X is the halide) from the palladium-hydride complex, typically facilitated by a base. This step regenerates the active Pd(0) catalyst, allowing it to enter another catalytic cycle. wikipedia.org
The specific nature of the ligands and the halide can influence whether the reaction proceeds through a neutral or a cationic pathway. libretexts.org When the halide (X) is a strong sigma-donor like Cl, Br, or I, a neutral mechanism is favored. libretexts.org However, with weakly associated ligands like triflates (OTf), an anionic halide ligand can dissociate, leading to a cationic Pd(II) complex and a cationic reaction pathway. libretexts.org This can affect the regioselectivity of the migratory insertion step. libretexts.org
| Step | Description | Change in Pd Oxidation State | Key Intermediates |
|---|---|---|---|
| Oxidative Addition | Aryl halide adds to the Pd(0) center. wikipedia.org | 0 → +2 | Aryl-Pd(II)-Halide Complex |
| Migratory Insertion | Aryl group migrates to the coordinated alkene. medium.com | No Change | Alkyl-Pd(II) Complex |
| β-Hydride Elimination | A β-hydrogen is eliminated to form the product alkene and a Pd-H species. rsc.org | No Change | Hydrido-Pd(II) Complex |
| Reductive Elimination | Base-assisted elimination of HX regenerates the catalyst. wikipedia.org | +2 → 0 | Pd(0) Complex |
In addition to organometallic pathways, radical mechanisms offer a powerful alternative for the functionalization of alkenes. researchgate.net These reactions often involve the addition of a radical species to the double bond, initiating a cascade of events. researchgate.netmdpi.com The (hetero)arylation of unactivated alkenes through radical functionalization followed by aryl migration has emerged as a significant strategy. researchgate.net
A typical photocatalytic radical process can be initiated by a photocatalyst, such as [Ru(bpy)₃]²⁺, which, upon excitation by light, can generate an aryl radical from a suitable precursor like a diazonium salt. researchgate.net The subsequent steps are:
Radical Addition : The newly formed aryl radical adds to the alkene double bond. In the case of a molecule like this compound, this could involve the addition of a different radical to its double bond. This creates a new alkyl radical intermediate. researchgate.netnih.gov
Migration/Oxidation : The resulting radical can undergo further reactions. One possibility is a 1,5-aryl migration, where the aryl group shifts its position. mdpi.com Alternatively, the radical intermediate can be oxidized to a carbocation, which is then trapped by a nucleophile present in the reaction mixture, such as a solvent molecule. researchgate.net
Product Formation : The final product is formed after subsequent steps like hydrolysis or deprotonation. researchgate.netnih.gov
These radical-based methods are advantageous as they often proceed under mild conditions and can be used for the difunctionalization of alkenes, allowing for the rapid construction of molecular complexity. princeton.edu
Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. libretexts.orgwikipedia.org These reactions involve the combination of a 1,3-dipole and a "dipolarophile," which is typically an electron-deficient alkene or alkyne. wikipedia.org The alkene moiety in this compound can act as a dipolarophile.
A classic example of a process involving both cycloaddition and cycloreversion is ozonolysis. libretexts.org The mechanism proceeds as follows:
[3+2] Cycloaddition : Ozone, acting as a 1,3-dipole, reacts with the alkene in a concerted [3+2] cycloaddition to form an unstable primary ozonide (a molozonide or 1,2,3-trioxolane). libretexts.org
Cycloreversion : The primary ozonide rapidly rearranges. It undergoes a retro-dipolar cycloaddition (cycloreversion) to cleave into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide (Criegee zwitterion). libretexts.org
Second Cycloaddition : The carbonyl compound and the carbonyl oxide then recombine in a different orientation via another [3+2] cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). libretexts.org
This sequence demonstrates how the alkene can participate in a cycle of bond formation and cleavage, ultimately leading to the scission of the carbon-carbon double bond. Similar cycloadditions can occur with other 1,3-dipoles like nitrile oxides and azomethine ylides to form isoxazolines and pyrrolidines, respectively. wikipedia.org
Photochemistry provides unique reaction pathways that are often inaccessible under thermal conditions. In the context of aryl-alkenes, photochemical reactions can initiate isomerization, cyclization, or radical processes.
Visible-light photoredox catalysis has become a prominent method for initiating radical reactions involving alkenes. mdpi.com As mentioned in section 3.1.2, a photocatalyst can be excited by light to a higher energy state. researchgate.net In this excited state, the catalyst can act as a potent single-electron transfer (SET) agent. It can either oxidize or reduce a substrate to generate a radical ion, which then undergoes further reactions. researchgate.netrsc.org
For instance, a photocatalyst can facilitate the generation of an aryl radical from an aryl halide. This radical then adds to an alkene. researchgate.net This process avoids the high temperatures often required in traditional Heck-type reactions and offers a complementary approach to aryl-alkene functionalization. These photocatalytic methods are known for their mild reaction conditions and high functional group tolerance. nih.gov
Kinetic Studies and Rate-Determining Steps
Kinetic studies are essential for understanding the intricate details of a reaction mechanism, particularly for identifying the slowest, or rate-determining, step of the catalytic cycle.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD). wikipedia.org By strategically replacing atoms with their heavier isotopes at specific positions, chemists can determine if a particular bond is being broken or formed in the rate-determining step.
Primary KIE : A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.orgprinceton.edu
Secondary KIE : A smaller secondary KIE (kH/kD ≈ 0.8–1.2) is observed when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization changes occur at or before the transition state. libretexts.orgwikipedia.org
| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Heck Reaction (Ethylene) | C₂H₄ vs. C₂D₄ | 3.2 | β-hydride elimination is part of the rate-determining step. | researchgate.net |
| Typical C-H Cleavage | C-H vs. C-D | ~7 | Indicates a linear transition state for H-transfer in the rate-determining step. | libretexts.org |
| α Secondary KIE | α-C-H vs. α-C-D | ~1.1-1.2 | Change in hybridization (e.g., sp³ to sp²) at the α-carbon in the transition state. | wikipedia.org |
| β Secondary KIE | β-C-H vs. β-C-D | ~1.15-1.3 | Often attributed to hyperconjugation stabilizing the transition state. | wikipedia.org |
Reaction Order and Rate Law Determination
The determination of the reaction order and the corresponding rate law provides critical insights into the mechanism of a chemical reaction. For reactions involving this compound, the rate law expresses the relationship between the rate of the reaction and the concentration of the reactants. While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, the reaction kinetics can be inferred from studies on analogous electron-rich alkenes, such as those bearing a 4-methoxyphenyl (B3050149) group.
Rate = k[Alkene][HX] rsc.org
This second-order nature implies that the reaction rate is directly proportional to the concentration of both the alkene and the electrophilic reagent. rsc.org
Another illustrative example is the dihydroxylation of alkenes. A kinetic study on the dihydroxylation of trans-stilbene, another aromatic alkene, using a malonoyl peroxide reagent was found to obey second-order kinetics. The reaction was determined to be first-order with respect to the alkene and first-order with respect to the peroxide. wikipedia.org This finding reinforces the principle that the initial interaction between the alkene and the electrophilic species is typically the rate-determining step.
To illustrate how reaction order is determined experimentally, consider a hypothetical data set for the reaction of this compound with an electrophile 'E'.
Table 1: Hypothetical Rate Data for the Reaction of this compound
| Experiment | [this compound] (M) | [E] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |
Investigation of Chemo-, Regio-, and Stereoselectivity
The presence of multiple reactive sites and the potential for forming various isomers make the study of selectivity crucial in reactions of this compound. The chemo-, regio-, and stereoselectivity are dictated by the reaction mechanism and the electronic and steric properties of the substrate and reagents.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary sites for reaction are the carbon-carbon double bond and the electron-rich aromatic ring. In electrophilic addition reactions, the double bond is generally more reactive than the aromatic ring under typical conditions, allowing for selective transformation of the alkenyl group.
Regioselectivity is the preference for bond formation at one position over another. The 4-methoxy group is a strong electron-donating group, which influences the electron density of the double bond. This electronic effect, along with steric factors, governs the regiochemical outcome of addition reactions.
Hydrohalogenation: In the electrophilic addition of hydrogen halides (e.g., HBr), the reaction is expected to follow Markovnikov's rule. masterorganicchemistry.comyoutube.compressbooks.pubmasterorganicchemistry.com The proton will add to the carbon of the double bond that is bonded to more hydrogen atoms (C1), leading to the formation of a more stable secondary benzylic carbocation at C2, which is further stabilized by the resonance effect of the 4-methoxyphenyl group. The halide ion then attacks this carbocation.
Table 2: Regioselectivity in the Hydrohalogenation of this compound
| Reactant | Reagent | Major Product (Markovnikov) | Minor Product (anti-Markovnikov) |
| This compound | HBr | 2-Bromo-1-heptyl-4-methoxybenzene | 1-Bromo-2-heptyl-4-methoxybenzene |
Hydroboration-Oxidation: This two-step reaction typically exhibits anti-Markovnikov regioselectivity. chemrxiv.orguwo.canumberanalytics.com The boron atom, which is the electrophilic part of the B-H bond, adds to the less sterically hindered carbon of the double bond (C1). Subsequent oxidation replaces the boron with a hydroxyl group. This regioselectivity is driven by both steric and electronic factors. chemrxiv.org
Table 3: Regioselectivity in the Hydroboration-Oxidation of this compound
| Reactant | Reagents | Major Product (anti-Markovnikov) |
| This compound | 1. BH₃•THF 2. H₂O₂, NaOH | 2-(4-methoxyphenyl)heptan-1-ol |
Stereoselectivity concerns the preferential formation of one stereoisomer over another.
Syn- and Anti-Addition: The hydroboration-oxidation sequence is a classic example of syn-addition, where the hydrogen and the hydroxyl group are added to the same face of the double bond. chemrxiv.org Conversely, reactions like bromination typically proceed via anti-addition through a cyclic bromonium ion intermediate. Dihydroxylation can proceed via either syn- or anti-addition depending on the reagents used. For instance, using osmium tetroxide or cold, dilute potassium permanganate (B83412) leads to syn-dihydroxylation, while epoxidation followed by acid-catalyzed hydrolysis results in anti-dihydroxylation. wikipedia.org
Selectivity in Palladium-Catalyzed Reactions: In reactions such as the Heck reaction, where an aryl or vinyl halide is coupled with an alkene, the stereochemistry of the product is often controlled. The Heck reaction typically results in trans-selectivity at the newly formed double bond due to the mechanism involving syn-addition of the palladium-aryl group followed by syn-β-hydride elimination. organic-chemistry.orglibretexts.orguwindsor.ca
Table 4: Summary of Selectivity in Reactions of this compound
| Reaction Type | Key Selectivity Feature | Predicted Outcome |
| Hydrohalogenation | Regioselectivity | Markovnikov addition |
| Hydroboration-Oxidation | Regio- and Stereoselectivity | anti-Markovnikov, syn-addition |
| Catalytic Dihydroxylation (e.g., OsO₄) | Stereoselectivity | syn-addition |
| Heck Reaction | Stereoselectivity | trans-product |
The electronic influence of the 4-methoxy group, which makes the double bond electron-rich, generally accelerates the rate of electrophilic attack. In cases where carbocationic intermediates are formed, this group provides significant resonance stabilization, which can enhance both the reaction rate and the observed regioselectivity. wikipedia.org
Computational and Theoretical Studies on 1 Hept 1 En 2 Yl 4 Methoxybenzene and Its Reactivity
Quantum Chemical Approaches (e.g., Density Functional Theory, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are fundamental to understanding the intrinsic properties of 1-Hept-1-en-2-yl-4-methoxybenzene. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure of the molecule, from which a wide range of properties can be derived.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, with several rotatable single bonds, a simple optimization is insufficient. Instead, a conformational search is necessary to explore the potential energy surface and identify the various low-energy conformers.
Theoretical studies on structurally similar molecules, such as ethoxybenzene and other alkoxy-aryl compounds, have shown that the orientation of the alkoxy group and the alkyl chain relative to the benzene (B151609) ring significantly influences the molecule's stability and properties. researchgate.net For this compound, the key dihedral angles determining its conformation would be around the C(aryl)-C(alkenyl), C(alkenyl)-C(alkyl), and C(aryl)-O bonds.
The conformational energy landscape can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformation. This process reveals the global minimum energy structure, which is the most populated conformer at thermal equilibrium, as well as other local minima and the energy barriers separating them. High-level DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited for these calculations, providing a balance between accuracy and computational cost. alrasheedcol.edu.iqirjweb.com The stability of the optimized geometries is confirmed by ensuring that all calculated vibrational frequencies are positive. aimspress.com
Table 1: Representative Torsional Barriers for Similar Structural Motifs
| Torsional Angle | Molecule Studied | Computational Method | Calculated Barrier (kJ/mol) |
|---|---|---|---|
| C(aryl)-O(alkoxy) | Methoxybenzene | DFT (B3LYP/6-311+G(2d,p)) | ~5 |
| C(aryl)-O(alkoxy) | Ethoxybenzene | DFT (B3LYP/6-311+G(2d,p)) | ~11 |
This table presents illustrative data from studies on similar molecules to indicate the expected energy barriers for rotations within this compound.
Once the geometry is optimized, the electronic structure can be analyzed in detail. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). aimspress.comnih.gov The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. aimspress.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring and the double bond, as these are the most likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring and the alkenyl group, indicating the sites susceptible to nucleophilic attack.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with colors indicating regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). alrasheedcol.edu.iqchemrxiv.org For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the π-system of the double bond and aromatic ring.
Table 2: Typical HOMO-LUMO Energies for a Structurally Similar Compound (Anethole)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
Data is illustrative and based on DFT calculations for anethole, a structurally related molecule. researchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to verify experimental data or to aid in structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov
By calculating the ¹H and ¹³C NMR chemical shifts for the various low-energy conformers of this compound and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that should closely match the experimental spectrum. nih.gov Discrepancies between predicted and experimental shifts can often be resolved by re-evaluating the conformational analysis or considering solvent effects. mdpi.com This predictive power is invaluable for confirming the structure of newly synthesized compounds or for distinguishing between isomers.
Molecular Dynamics Simulations of Reaction Pathways
While quantum chemistry provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motions and reaction dynamics. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations can be employed to study its conformational dynamics in different environments (e.g., in a solvent or at an interface). More advanced techniques, such as ab initio MD (where forces are calculated "on the fly" using quantum mechanics) or reactive force field (ReaxFF) simulations, can be used to model chemical reactions. For instance, the mechanism of an electrophilic addition to the double bond could be simulated, revealing the step-by-step process of bond breaking and formation. Studies on similar systems, like the carbonylation of styrene (B11656), have successfully used DFT-based methods to map out reaction pathways, including transition states and intermediates. mdpi.com
Structure-Reactivity Relationships and Quantitative Property Predictions
The principles of structure-reactivity relationships, often quantified through Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models, aim to correlate molecular structure with physical properties or biological activity. libretexts.org For a series of compounds related to this compound, one could develop models that predict properties like boiling point, solubility, or reactivity based on a set of calculated molecular descriptors.
These descriptors, derived from the computationally optimized structure, can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or topological. By establishing a statistically significant correlation between these descriptors and an observed property for a set of known compounds, a predictive model can be built. This approach is particularly powerful in materials science and drug discovery for screening large numbers of candidate molecules without the need for synthesis and experimental testing of each one. For alkenylbenzenes, structural differences are known to significantly influence their toxicokinetics and reactivity, highlighting the importance of such predictive models. nih.gov
Hammett Equation and Linear Free Energy Relationships for Methoxybenzene Derivatives
The Hammett equation is a fundamental tool in physical organic chemistry that provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com It establishes a linear free-energy relationship (LFER) that connects the reaction rates and equilibrium constants of a reaction series to the electronic properties of the substituents. wikipedia.orgnih.govic.ac.uk The general form of the Hammett equation is:
log(k/k₀) = σρ or log(K/K₀) = σρ iupac.org
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. youtube.comsmartstartinstitute.com
ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of the substituents. smartstartinstitute.com
The substituent constant, σ, is determined by a standard reaction: the ionization of substituted benzoic acids in water at 25°C. smartstartinstitute.com Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. scribd.comresearchgate.net The reaction constant, ρ, provides insight into the nature of the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by EDGs (positive charge buildup in the transition state). smartstartinstitute.comyoutube.com
At the para position, the resonance effect is dominant, making the methoxy group a net electron-donating group. This is reflected in its negative σₚ value. youtube.comutexas.edu
At the meta position, the resonance effect is significantly reduced, and the inductive effect becomes more prominent, resulting in the methoxy group acting as a weak electron-withdrawing group, which is indicated by its positive σₘ value. wikipedia.orgyoutube.comsmartstartinstitute.com
The Hammett equation and its extensions (e.g., σ⁺ for reactions involving carbocation intermediates) are invaluable for predicting the reactivity of methoxybenzene derivatives in various reactions, such as electrophilic aromatic substitution. researchgate.netyoutube.com The electron-rich nature of the anisole (B1667542) ring, particularly at the ortho and para positions, is a direct consequence of the methoxy group's strong +M effect. wikipedia.org
| Substituent | σ_meta | σ_para |
|---|---|---|
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -H | 0.00 | 0.00 |
Computational Descriptors for Reactivity Prediction
Modern computational chemistry offers a powerful toolkit for predicting and rationalizing the reactivity of molecules like this compound. By calculating various electronic structure-based descriptors, one can gain detailed insights into the factors that govern chemical reactions. These descriptors often complement and provide a deeper understanding of the trends observed through empirical relationships like the Hammett equation. nih.gov
Several computational descriptors are particularly useful for predicting the reactivity of substituted aromatic compounds:
Molecular Electrostatic Potential (MESP): The MESP is a real-space function that describes the electrostatic potential on the surface of a molecule. nih.gov Regions of negative MESP (often colored red or yellow in graphical representations) indicate areas that are rich in electrons and thus susceptible to electrophilic attack. For methoxybenzene, MESP calculations would show the highest negative potential at the ortho and para positions, consistent with the directing effects of the methoxy group. nih.govacs.org
Hirshfeld Charges: These are a type of calculated atomic charge that provides a quantitative measure of the electron distribution in a molecule. nih.gov By analyzing the Hirshfeld charges on the carbon atoms of the benzene ring, one can identify the atoms that are most electron-rich and therefore most likely to be attacked by electrophiles. There is often a strong correlation between Hirshfeld charges at the reaction site and the activation barriers for electrophilic aromatic substitution. nih.govacs.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO are particularly important for predicting the sites of electrophilic attack. In methoxybenzene, the HOMO would be expected to have large coefficients on the ortho and para carbon atoms, indicating that these are the most nucleophilic positions.
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule.
Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are scalar fields derived from the electron density that help to visualize and quantify electron localization in a molecule. acs.orgresearchgate.net They can be used to assess aromaticity and identify regions of high electron density that are relevant to reactivity. acs.orgresearchgate.net
By calculating these and other descriptors for this compound, it would be possible to build a detailed model of its reactivity, predicting the most likely sites for various chemical transformations and rationalizing the influence of both the methoxy and the heptenyl substituents on the aromatic ring.
| Descriptor | Information Provided | Application to Methoxybenzene Derivatives |
|---|---|---|
| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. |
| Hirshfeld Charges | Quantifies the electron distribution at each atom. | Correlates with reaction barriers and positional selectivity. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Describes the energy and location of the most reactive electrons. | Identifies the most nucleophilic sites for electrophilic attack. |
| Global Reactivity Descriptors (μ, η, ω) | Provides a quantitative measure of overall reactivity. | Compares the general reactivity of different substituted benzenes. |
| Electron Localization Function (ELF) | Visualizes regions of electron localization. | Assesses aromaticity and identifies reactive sites. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Hept 1 En 2 Yl 4 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution 1H and 13C NMR Analysis
No experimental or predicted ¹H and ¹³C NMR data for 1-Hept-1-en-2-yl-4-methoxybenzene are currently available in the public domain. Such data would be essential for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbon atoms in the aromatic ring, the methoxy (B1213986) group, and the heptenyl side chain.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Information regarding the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to this compound is not available. These advanced experiments are crucial for establishing the connectivity between protons and carbons, which would definitively confirm the placement of the 4-methoxyphenyl (B3050149) group at the C2 position of the hept-1-ene chain.
Solid-State NMR Applications for Organometallic Complexes
There is no published research on the solid-state NMR analysis of this compound or its organometallic complexes.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental formula (C₁₄H₂₀O), could not be found.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
There are no available GC-MS reports detailing the retention time, purity analysis, or mass fragmentation pattern of this compound. This analysis would be standard for verifying the purity of a synthesized sample and identifying any volatile impurities.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of its chemical bonds. While specific experimental data for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structural motifs.
The IR spectrum of this compound would be expected to exhibit several key absorptions. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The methoxy group (-OCH₃) would show a characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The alkene group (C=CH₂) would be identifiable by its =C-H stretching vibration at approximately 3080 cm⁻¹ and a C=C stretching absorption around 1645 cm⁻¹. The aliphatic heptyl chain would contribute C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1600-1450 | |
| Alkene | =C-H Stretch | ~ 3080 |
| C=C Stretch | ~ 1645 | |
| Methoxy | C-O Stretch (Asymmetric) | ~ 1250 |
| C-O Stretch (Symmetric) | ~ 1040 | |
| Alkyl Chain | C-H Stretch | < 3000 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
Currently, there are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. To perform this analysis, a high-quality single crystal of the compound would need to be grown. The subsequent crystallographic experiment would provide definitive proof of its molecular structure, including the stereochemical arrangement at the double bond and the conformation of the heptyl chain and methoxy group relative to the benzene (B151609) ring.
Advanced Chromatographic Purity and Separation Methodologies
Chromatographic techniques are indispensable for the purification and assessment of the purity of chemical compounds. For this compound, both preparative and analytical chromatographic methods are crucial.
Preparative and Analytical Column Chromatography
Column chromatography is a fundamental purification technique used to separate this compound from unreacted starting materials, byproducts, and other impurities. In a typical procedure, a solution of the crude product is loaded onto a column packed with a stationary phase, commonly silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to its relatively nonpolar nature, this compound would be effectively purified using a nonpolar mobile phase system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds with higher polarity. The progress of the separation is monitored by collecting fractions and analyzing them, often by Thin-Layer Chromatography (TLC).
Table 2: Illustrative Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |
| Loading Technique | Dry loading with celite or direct liquid loading |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate coated with a thin layer of an adsorbent like silica gel. The plate is then placed in a developing chamber with a suitable solvent system. The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. The separated spots are visualized, typically under UV light, as aromatic compounds like this compound are UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification.
Emerging Research Frontiers and Broader Academic Implications
Development of Novel Catalytic Systems for Sustainable Aryl-Alkene Synthesis
The construction of the carbon-carbon bond between the aryl and alkene moieties in 1-Hept-1-en-2-yl-4-methoxybenzene is a prime candidate for the application of modern catalytic methods. The development of novel and sustainable catalytic systems for such transformations is a major focus of contemporary chemical research. Key areas of advancement include the refinement of palladium- and ruthenium-based catalysts, as well as the exploration of greener reaction conditions.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are cornerstone methodologies for the formation of C(sp²)-C(sp³) bonds. acs.orgnih.govacs.org The synthesis of this compound could plausibly be achieved via a Heck reaction between 4-iodoanisole (B42571) and 1-heptene, or a Suzuki-Miyaura coupling of an appropriate arylboronic acid with a heptenyl halide. Research is ongoing to make these processes more sustainable by using lower catalyst loadings, employing more environmentally benign solvents like water or γ-valerolactone, and developing ligands that promote high catalyst turnover numbers and stability. chemrxiv.orgarxiv.orgnih.gov For instance, the use of palladium nanoparticles dispersed in water has shown promise for efficient and reusable catalysis in cross-coupling reactions, eliminating the need for organic co-solvents and phosphine (B1218219) ligands. arxiv.org
Ruthenium-catalyzed olefin metathesis represents another powerful strategy for the synthesis of complex alkenes. researchgate.netnih.govmdpi.com A cross-metathesis reaction between 4-vinylanisole and 1-hexene, for example, could potentially yield this compound. The development of new ruthenium catalysts with enhanced stability, activity, and stereoselectivity is a vibrant area of research. researchgate.netprinceton.edu Recent advancements have focused on creating catalysts that are more tolerant of various functional groups and can operate under milder conditions. nih.gov
| Catalytic Strategy | Key Reactants | Typical Catalyst | Advantages | Challenges |
| Heck Reaction | 4-Iodoanisole, 1-Heptene | Pd(OAc)₂, PPh₃ | High functional group tolerance, well-established. | Regioselectivity control can be challenging. nih.govacs.org |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, 2-bromo-1-heptene | Pd(PPh₃)₄, Base | Mild reaction conditions, high yields. | Synthesis of organoboron reagent required. |
| Olefin Metathesis | 4-Vinylanisole, 1-Hexene | Grubbs' or Hoveyda-Grubbs Catalyst (Ru-based) | Atom economical, good for complex alkenes. | Stereoselectivity (E/Z) can be an issue. uwindsor.caharvard.edu |
This table presents a conceptual overview of potential synthetic routes. Specific conditions would require experimental optimization.
Application of this compound as a Synthon in Complex Target Synthesis
A "synthon" is a conceptual unit within a molecule that aids in the planning of a synthesis. The structure of this compound contains several reactive sites that could be exploited in the synthesis of more complex molecules, making it a potentially valuable synthon.
The terminal double bond is a versatile functional group that can participate in a wide array of chemical transformations. For instance, it can undergo various addition reactions, such as hydrogenation, hydrohalogenation, and hydration, to introduce new functionalities. mdpi.com Furthermore, the allylic position (the carbon atom adjacent to the double bond) can be a site for further functionalization.
The substituted styrene (B11656) motif within the molecule is also of significant interest. Styrene derivatives are extensively used as monomers in polymer science, and the specific substitution pattern on this compound could lead to polymers with unique properties. rsc.orgnih.gov Moreover, the aromatic ring can be subject to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The methoxy (B1213986) group on the aromatic ring is an electron-donating group, which would direct incoming electrophiles to the ortho and para positions.
The application of similar α-alkyl styrenes as building blocks in Povarov reactions, cycloadditions, and various other transformations highlights the synthetic potential of this class of compounds. rsc.org
Interdisciplinary Research Integrating Synthetic Methodologies, Mechanistic Understanding, and Computational Modeling
The development of new and efficient synthetic methods is increasingly reliant on an interdisciplinary approach that combines experimental work with a deep mechanistic understanding and the predictive power of computational modeling. acs.orgnih.govrsc.orgmdpi.com For a reaction that could produce this compound, such as a palladium-catalyzed cross-coupling, computational tools like Density Functional Theory (DFT) can be invaluable.
DFT calculations can be used to model the entire catalytic cycle, providing insights into the energies of intermediates and transition states. researchgate.net This can help to elucidate the reaction mechanism and identify the rate-determining step. For example, in the Suzuki-Miyaura reaction, computational studies have been used to understand the roles of the base and the ligand in the transmetalation step. nih.gov
Furthermore, computational models can predict the regioselectivity and stereoselectivity of a reaction. chemrxiv.orgnih.gov In the context of a Heck reaction to form this compound, predicting whether the aryl group adds to the first or second carbon of the heptene (B3026448) is crucial. Computational models that can accurately predict this outcome based on the catalyst, solvent, and reactants are being actively developed. acs.org This predictive capability can significantly reduce the amount of empirical experimentation required to optimize a reaction. The synergy between experimental observation and computational modeling is a powerful paradigm in modern organic chemistry. acs.org
Innovations in Sustainable Chemistry for Alkenyl-Aryl Compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including alkenyl-aryl structures like this compound. chemrxiv.orgwikipedia.org The goal is to develop processes that are more environmentally friendly, safer, and more efficient in their use of resources.
Key innovations in this area include:
The Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or bio-derived solvents. nih.gov Aqueous conditions for Suzuki-Miyaura couplings, for example, have been shown to be effective and can simplify product purification. nih.gov
Development of Heterogeneous Catalysts: Homogeneous catalysts, which are in the same phase as the reactants, can be difficult to separate from the reaction mixture and recycle. Heterogeneous catalysts, which are in a different phase, can be more easily recovered and reused, reducing waste and cost. rsc.org Lignin, a renewable biopolymer, has been explored as a support for palladium nanoparticles to create a recyclable catalyst for C-C bond-forming reactions. nih.govrsc.org
Atom Economy: Reactions are being designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Olefin metathesis is an excellent example of an atom-economical reaction. uwindsor.ca
Energy Efficiency: The use of microwave irradiation or solar energy can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. scispace.com
| Green Chemistry Principle | Application in Aryl-Alkene Synthesis | Example |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds (VOCs) with water or bio-based solvents. | Aqueous Suzuki-Miyaura reaction. nih.gov |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. | Palladium-catalyzed Heck reaction with low catalyst loading. researchgate.net |
| Design for Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis. uvic.ca |
| Use of Renewable Feedstocks | Employing starting materials derived from renewable sources. | Lignin-supported catalysts. nih.govrsc.org |
Future Trajectories in Predictive Modeling and Experimental Validation for Organic Transformations
The future of organic synthesis will likely be heavily influenced by the continued development of predictive modeling, particularly through the use of machine learning and artificial intelligence. princeton.eduresearchgate.netnih.govresearchgate.net These tools have the potential to revolutionize how chemists design and execute reactions.
For a target molecule like this compound, machine learning models could be used to:
Predict Reaction Outcomes: Given a set of reactants and reagents, a trained neural network could predict the major product of a reaction, including its regiochemistry and stereochemistry. arxiv.orgnih.gov
Suggest Optimal Reaction Conditions: Algorithms can be trained on large datasets of published reactions to recommend the best catalyst, solvent, base, and temperature for a desired transformation. researchgate.net This could dramatically accelerate the process of reaction optimization.
Discover New Reactions: By analyzing vast amounts of chemical data, machine learning models may be able to identify novel and previously unconsidered synthetic routes.
A crucial aspect of this future trajectory is the interplay between prediction and experimental validation. acs.org High-throughput experimentation (HTE) platforms can be used to rapidly test the predictions made by computational models. researchgate.net This iterative cycle of prediction, experimentation, and model refinement will be key to advancing the field of synthetic chemistry. The ability to accurately predict the outcomes of complex organic reactions before they are ever run in the lab represents a paradigm shift, moving the field towards a more data-driven and efficient future. harvard.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
